M-Cymene
M-Cymene
1-Isopropyl-3-methylbenzene, also known as 1-methyl-3-isopropylbenzene or 3-isopropyltoluene, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 1-Isopropyl-3-methylbenzene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1-Isopropyl-3-methylbenzene has been primarily detected in feces. Within the cell, 1-isopropyl-3-methylbenzene is primarily located in the membrane (predicted from logP). Outside of the human body, 1-isopropyl-3-methylbenzene can be found in blackcurrant, fruits, and sweet basil. This makes 1-isopropyl-3-methylbenzene a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
535-77-3
VCID:
VC20898610
InChI:
InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3
SMILES:
CC1=CC(=CC=C1)C(C)C
Molecular Formula:
C10H14
Molecular Weight:
134.22 g/mol
M-Cymene
CAS No.: 535-77-3
Cat. No.: VC20898610
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Isopropyl-3-methylbenzene, also known as 1-methyl-3-isopropylbenzene or 3-isopropyltoluene, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 1-Isopropyl-3-methylbenzene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1-Isopropyl-3-methylbenzene has been primarily detected in feces. Within the cell, 1-isopropyl-3-methylbenzene is primarily located in the membrane (predicted from logP). Outside of the human body, 1-isopropyl-3-methylbenzene can be found in blackcurrant, fruits, and sweet basil. This makes 1-isopropyl-3-methylbenzene a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 535-77-3 |
| Molecular Formula | C10H14 |
| Molecular Weight | 134.22 g/mol |
| IUPAC Name | 1-methyl-3-propan-2-ylbenzene |
| Standard InChI | InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
| Standard InChI Key | XCYJPXQACVEIOS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)C(C)C |
| Boiling Point | 175.1 °C 175 °C |
| Colorform | Liquid |
| Melting Point | -63.7 °C -63.8 °C -63.75°C |
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